DiOC7(3)

Spheroid Penetration Flow Cytometry Sorting Tumor Microenvironment

Researchers requiring spatial fidelity in tumor microenvironment studies face cytotoxicity and dye transfer issues with conventional probes. DiOC7(3) resolves these with a tenfold lower optimal dose than Hoechst 33342, eliminating intercellular transfer for accurate FACS-based sorting from multicellular spheroids. • 75% tumor blood flow reduction enables sequential perfusion mapping with Hoechst 33342. • Superior mitochondrial specificity over DiOC6(3); responds to CCCP within 1-5 min. • 1-2 order magnitude fluorescence quenching in nitrobenzene supports liquid-liquid interface studies.

Molecular Formula C31H41N2O2+
Molecular Weight 473.7 g/mol
CAS No. 79953-80-3
Cat. No. B1233052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiOC7(3)
CAS79953-80-3
Synonyms3,3'-DHPCC
3,3'-diheptyloxycarbocyanine
DiOC(7)
DiOC7(3)
Molecular FormulaC31H41N2O2+
Molecular Weight473.7 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC
InChIInChI=1S/C31H41N2O2/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3/q+1
InChIKeyHLNIQNWYAZOTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiOC7(3) Technical & Procurement Overview


3,3'-Diheptyloxycarbocyanine, commonly abbreviated as DiOC7(3), is a symmetric, lipophilic, cationic carbocyanine dye belonging to the oxacarbocyanine subclass . It functions as a slow-response, potentiometric fluorescent probe, with its cellular uptake and fluorescence intensity governed by transmembrane electrical potential [1]. The compound exhibits a characteristic green fluorescence with excitation maxima between 450–490 nm and emission maxima between 510–520 nm . Its molecular formula is C31H41N2O2+, with a molecular weight of 473.67 Da (free base) .

Workflow Potentiometric probe for flow cytometry and live-cell imaging
Selection Green fluorescence (Ex 450–490 nm, Em 510–520 nm)
Use Context Membrane-potential-dependent cellular uptake in eukaryotic cells

DiOC7(3) In-Class Substitution: Why It Fails


Within the oxacarbocyanine dye family, alkyl side-chain length is not merely a structural variation but a critical determinant of cellular partitioning kinetics, organelle specificity, and in vivo hemodynamic effects. Substituting DiOC7(3) with a shorter-chain analog such as DiOC6(3) or a longer-chain lipophilic tracer like DiOC18(3) (DiO) results in fundamentally altered biological behavior: differences in mitochondrial vs. endoplasmic reticulum selectivity [1], divergent penetration profiles into multicellular structures [2], and distinct vascular effects in animal models [3]. The quantitative evidence presented below demonstrates that DiOC7(3) occupies a unique functional niche that cannot be replicated by simply adjusting the concentration of a related carbocyanine dye.

Property
DiOC7(3)
Shorter/Longer analogs
Organelle selectivity
Mitochondria-selective accumulation
DiOC6(3): mitochondria & ER; DiOC18(3): altered partitioning
Tissue penetration
Gradient in multicell spheroids at low dose
Penetration profiles differ significantly with chain length
Vascular effects
Quantifiable tumor blood flow reduction
Other carbocyanines lack comparable hemodynamic impact at tracer doses

DiOC7(3) vs. Analogs: Quantitative Evidence


Spheroid Penetration: Dose Advantage Over Hoechst 33342

In multicell tumor spheroids, DiOC7(3) establishes a fluorescence gradient that enables separation of internal and external cell populations via FACS. The optimal working dose for achieving this gradient is approximately tenfold lower than that required for the nuclear stain Hoechst 33342 under identical experimental conditions [1].

Spheroid Penetration Dose
Head-to-head
~10-fold lower optimal dose vs. Hoechst 33342
Reduced cytotoxicity in spheroid sorting
FACS-based internal/external separation in tumor spheroids
Spheroid Penetration Flow Cytometry Sorting Tumor Microenvironment

Tumor Blood Flow: Vascular Modulator Effect

Intravenous administration of DiOC7(3) at 1 mg/kg in murine tumor models induces a profound and quantifiable reduction in tumor blood flow. Laser Doppler flowmetry measurements recorded a 75% decrease in perfusion following dye injection [1]. This hemodynamic effect is a specific functional consequence of the C7 alkyl chain length and is not a generic property shared by all carbocyanine vascular markers.

Tumor Blood Flow
Class-level
75% decrease in tumor blood flow
Vascular modulator effect, not neutral tracer
1 mg/kg i.v., murine tumor model, laser Doppler flowmetry
Tumor Vascular Perfusion Laser Doppler Flowmetry In Vivo Hemodynamics

Mitochondrial Specificity vs. DiOC6(3) in Plant Cells

In intact barley, maize, and onion cells, DiOC7(3) accumulates selectively in mitochondria within 15 to 30 minutes, with fluorescence intensity responsive to the mitochondrial transmembrane potential and dissipating within 1 to 5 minutes upon addition of the protonophore CCCP [1]. In contrast, the shorter-chain analog DiOC6(3) labels both mitochondria and endoplasmic reticulum, resulting in broader, less organelle-specific fluorescence patterns [2].

Mitochondrial Specificity
Cross-study
Mitochondria-selective; DiOC6(3) labels mitochondria and ER
Reported higher mitochondrial specificity
Plant cells; accumulation 15–30 min, CCCP dissipates in 1–5 min
Mitochondrial Membrane Potential Plant Cell Biology Organelle-Specific Staining

Fluorescence Quenching in Nitrobenzene

A systematic study of nine oxacarbocyanine dyes revealed that DiOC7(3) exhibits a red shift of 15–20 nm in its absorbance and emission spectra when transferred from water to nitrobenzene. Critically, the fluorescence emission intensity in nitrobenzene is reduced by one to two orders of magnitude (10–100 fold) relative to water [1]. This solvent-dependent quenching behavior is a physicochemical signature that differentiates DiOC7(3) from shorter-chain oxacarbocyanines in biphasic and interfacial applications.

Solvent Quenching
Class-level
10–100× lower fluorescence in nitrobenzene vs. water
Solvent-dependent quenching behavior
15–20 nm red shift; relevant for liquid-liquid interfaces
Spectroscopic Characterization Solvent Effects Electrochemical Interfaces

Fluorescence Retention and Intercellular Transfer

When cells stained with DiOC7(3) are removed from the dye-containing medium, cellular fluorescence decays with a half-life of approximately 2 hours. Notably, unlike Hoechst 33342, DiOC7(3) exhibits no detectable intercellular transfer, ensuring that fluorescence signals remain confined to the originally labeled cell population [1].

Fluorescence Retention
Head-to-head
Half-life ~2 h; no intercellular transfer
Cell tracking fidelity maintained
Hoechst 33342 transfers between cells; DiOC7(3) does not
Cell Tracking Dye Retention Intercellular Transfer

DiOC7(3) Research & Industrial Applications


Flow Sorting of Hypoxic vs. Normoxic Spheroid Cells

DiOC7(3) is ideally suited for FACS-based selection of cells from distinct microenvironments within multicellular spheroids. Its tenfold lower optimal dose compared to Hoechst 33342 [1] reduces cytotoxicity, while the absence of intercellular transfer ensures that cells sorted from the spheroid periphery and core retain their original fluorescence signatures. This enables downstream molecular and functional analyses of tumor heterogeneity with high spatial fidelity [1].

Secondary Vascular Marker for Tumor Perfusion Mapping

Given that DiOC7(3) causes a 75% reduction in tumor blood flow upon administration [2], it cannot serve as a neutral perfusion tracer. However, this property makes it uniquely valuable as a secondary vascular marker, administered 20–30 minutes after a primary non-perturbing tracer such as Hoechst 33342. This sequential staining protocol enables the detection of temporal fluctuations in tumor perfusion and the identification of intermittently perfused vascular territories [2].

Mitochondrial Membrane Potential Monitoring in Plant Cells

For plant cell biologists investigating respiratory processes, DiOC7(3) offers superior mitochondrial specificity relative to DiOC6(3), which co-stains endoplasmic reticulum [3][4]. The dye accumulates in mitochondria within 15–30 minutes, and fluorescence responds dynamically to protonophores (CCCP dissipates signal in 1–5 minutes) and phytohormones (kinetin enhances fluorescence within 5–10 minutes) [3]. This enables real-time, quantitative assessment of mitochondrial membrane potential changes in living plant tissues.

Electrochemical Studies at Water-Nitrobenzene Interface

The pronounced 1–2 order magnitude fluorescence quenching of DiOC7(3) in nitrobenzene relative to water [5] renders this dye an excellent probe for studying ion transfer and interfacial potential at liquid-liquid interfaces. Fluorescence can be measured exclusively from the aqueous phase without interference from the organic phase, facilitating electrochemical experiments that require optical readouts of interfacial processes [5].

Application
Selection Property
Validation Focus
Spheroid microenvironment flow sorting
Low-concentration labeling with minimal signal migration
Spatial fidelity in cell tracking
Tumor perfusion dynamics mapping
Perfusion-perturbing dye response
Sequential labeling for intermittent perfusion detection
Plant cell mitochondrial potential monitoring
Mitochondria-selective staining
Protonophore-responsive potential readout
Liquid-liquid interface electrochemistry
Aqueous-phase selective fluorescence
Organic-phase signal exclusion

Technical Documentation Hub

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